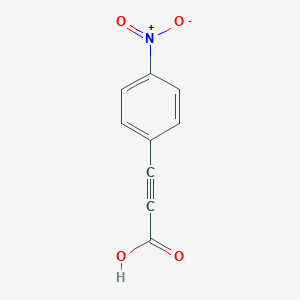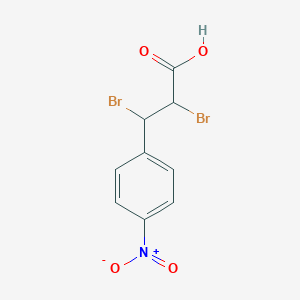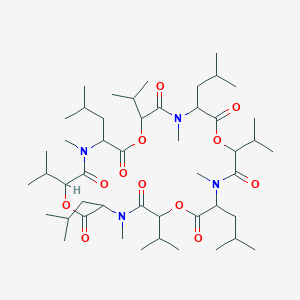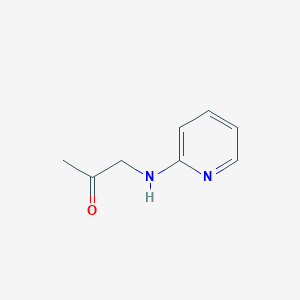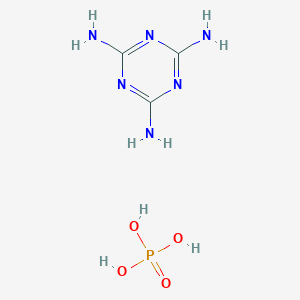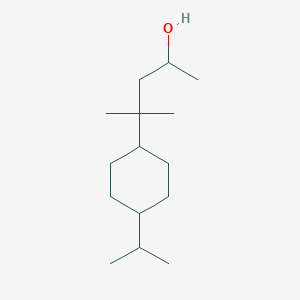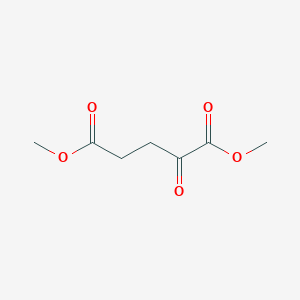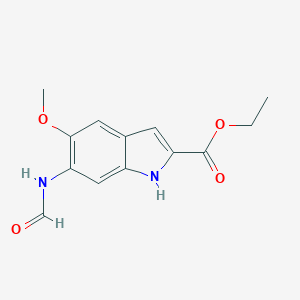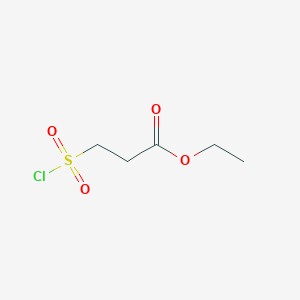
Ethyl 3-(chlorosulfonyl)propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including the Knoevenagel reaction and cycloaddition reactions. For instance, Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates were prepared through the Knoevenagel reaction, followed by Diels–Alder cycloaddition reactions with cyclopentadiene, showcasing the versatility of such compounds in synthetic chemistry (Goumont et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and diffractometric techniques. For instance, polymorphic forms of a related compound were studied using techniques such as powder X-ray diffraction and solid-state NMR, highlighting the importance of structural analysis in understanding the physical and chemical properties of such compounds (Vogt et al., 2013).
Applications De Recherche Scientifique
- Scientific Field : Organic Chemistry
- Summary of the Application : Ethyl 3-(chlorosulfonyl)propanoate is used in the synthesis of a novel compound, ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate . This compound was isolated from the marine fungus Penicillium thomii KMM 4680 .
- Methods of Application or Experimental Procedures : The fungus was cultivated on standard rice medium for 21 days at room temperature to produce the metabolite . The fungal mycelium with medium was extracted with EtOAc. The extract was evaporated under vacuum. The dry residue was chromatographed over a column of silica gel using hexane–EtOAc of increasing polarity .
- Results or Outcomes : The structure of the novel compound was established as ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate . The specific rotation angle of the compound in CHCl3 allowed the R-configuration to be proposed for the C-3 asymmetric center in the compound .
Propriétés
IUPAC Name |
ethyl 3-chlorosulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQDEHYHHKZBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399636 | |
| Record name | ethyl 3-(chlorosulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(chlorosulfonyl)propanoate | |
CAS RN |
103472-25-9 | |
| Record name | ethyl 3-(chlorosulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(chlorosulfonyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

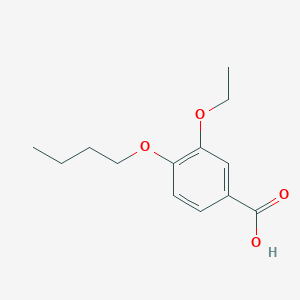
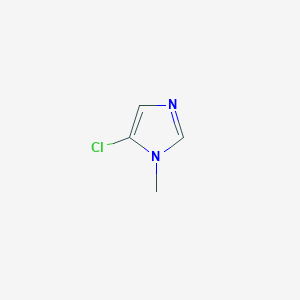
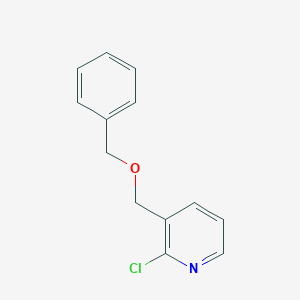

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)
